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molecular formula C11H11ClN2O4 B8792833 N-(2-Nitro-5-chlorobenzoyl)morpholine

N-(2-Nitro-5-chlorobenzoyl)morpholine

Cat. No. B8792833
M. Wt: 270.67 g/mol
InChI Key: IPSDETHIBCFNDN-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

Dissolved in 20 ml of thionyl chloride were 5.0 g (24.8 mmol) of 2-nitro-5-chlorobenzoic acid, followed by heating for 1.5 hours under reflux. After the reaction, the reaction mixture was concentrated and the residue was dissolved in 10 ml of acetone. The thus-obtained solution was added dropwise to a solution of 4.7 ml (62 mmol) of morpholine in 20 ml of acetone, followed by stirring at room temperature for 2 hours. Subsequent to the reaction, the reaction mixture was concentrated and then extracted with ethyl acetate. The ethyl acetate layer was dried and then concentrated. The residue was recrystallized from ethyl acetate/n-hexane, whereby 5.64 g of the title compound were obtained as white powder (yield: 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:5]=1[C:6]([OH:8])=O)([O-:3])=[O:2].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>S(Cl)(Cl)=O.CC(C)=O>[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:5]=1[C:6]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)Cl
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10 ml of acetone
CUSTOM
Type
CUSTOM
Details
Subsequent to the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate/n-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)N2CCOCC2)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.64 g
YIELD: CALCULATEDPERCENTYIELD 84%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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